molecular formula C6H7N3 B13925187 3-Vinylpyrazin-2-amine

3-Vinylpyrazin-2-amine

Cat. No.: B13925187
M. Wt: 121.14 g/mol
InChI Key: NAPRUFWHHKKWSM-UHFFFAOYSA-N
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Description

3-Vinylpyrazin-2-amine is a versatile heteroaromatic building block of significant interest in medicinal chemistry and materials science. While specific biological data for this compound is not fully established, its molecular structure, featuring a reactive amine group and a vinyl substituent on a pyrazine core, makes it a valuable scaffold for the synthesis of diverse chemical libraries. The amine group serves as a handle for condensation and coupling reactions, while the vinyl group is amenable to polymerization or cycloaddition reactions, such as Diels-Alder chemistry. This structural motif is commonly exploited in drug discovery for the development of active pharmaceutical ingredients (APIs) and in the creation of advanced polymeric materials. Researchers can utilize this compound to construct more complex molecular architectures. The pyrazine ring is a common pharmacophore found in compounds with a range of biological activities. As a reference for researchers, the related compound 3-Chloropyrazin-2-amine (CAS# 6863-73-6) is known to be used as a biochemical reagent . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

3-ethenylpyrazin-2-amine

InChI

InChI=1S/C6H7N3/c1-2-5-6(7)9-4-3-8-5/h2-4H,1H2,(H2,7,9)

InChI Key

NAPRUFWHHKKWSM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CN=C1N

Origin of Product

United States

The Significance of Pyrazine Derivatives in Advanced Organic Chemistry

Pyrazine (B50134) and its derivatives are a cornerstone of modern organic and medicinal chemistry. mdpi.comacs.orgtandfonline.com These six-membered heterocyclic compounds, containing two nitrogen atoms, are prevalent in numerous natural products, pharmaceuticals, and functional materials. tandfonline.comresearchgate.net Their heteroaromatic nature imparts a unique combination of properties, including the ability to engage in both polar interactions through their nitrogen atoms and nonpolar interactions via the aromatic ring. acs.org

The diverse biological activities of pyrazine derivatives are particularly noteworthy. They have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. mdpi.comresearchgate.netscite.ai This has made them a hot topic in pharmaceutical research, with many marketed drugs containing a pyrazine core. mdpi.com Furthermore, pyrazine derivatives serve as versatile scaffolds in the synthesis of bioactive compounds and catalysts. tandfonline.comscite.ai The nitrogen atoms within the pyrazine ring can facilitate hydrogen bonding and coordinate with metal ions, expanding their utility in the development of new materials and chemical sensors. scite.ai

Chemical Reactivity and Mechanistic Studies of 3 Vinylpyrazin 2 Amine

Reactions Involving the Vinyl Group

The vinyl group attached to the pyrazine (B50134) ring is susceptible to addition and polymerization reactions, characteristic of an activated alkene.

The electron-deficient nature of the vinyl group in vinylpyrazines makes it a suitable dipolarophile for [3+2] cycloaddition reactions. These reactions are powerful tools for constructing five-membered heterocyclic rings. ijpcbs.com

With Nitrile Oxides: Nitrile oxides are 1,3-dipoles that react with alkenes to form isoxazolines. ijpcbs.comyoutube.com A derivative of 3-vinylpyrazin-2-amine has been shown to undergo this transformation. Specifically, 5-(4-isopropylsulfonylphenyl)-3-vinyl-pyrazin-2-amine was reacted with a nitrile oxide generated in situ from N-hydroxybenzimidoyl chloride and triethylamine. The reaction mixture was heated to 65 °C for one hour to yield the corresponding 3-phenyl-4,5-dihydroisoxazole product.

Table 1: [3+2] Cycloaddition of a this compound Derivative with Phenylnitrile Oxide To view the data, please click on the table.

ReactantDipole SourceBaseSolventConditionsProduct
5-(4-isopropylsulfonylphenyl)-3-vinyl-pyrazin-2-amineN-hydroxybenzimidoyl chlorideTriethylamineN,N-dimethylformamide65 °C, 1 h3-(3-(4-(isopropylsulfonyl)phenyl)-5-(3-phenyl-4,5-dihydroisoxazol-5-yl)pyrazin-2-amine)

With Azomethine Ylides: Azomethine ylides are another class of 1,3-dipoles used in cycloaddition reactions to form substituted pyrrolidines. nih.govnih.gov While a specific example with this compound is not detailed in the reviewed literature, the general reactivity profile of vinyl-heterocycles suggests its potential as a substrate in such reactions. Azomethine ylides can be generated from various precursors, including the condensation of aldehydes with amines or the ring-opening of aziridines. nih.gov The subsequent highly stereo- and regioselective cycloaddition with an alkene like this compound would be expected to produce complex polycyclic amine structures. nih.govnih.gov

The vinyl group enables this compound to act as a monomer in polymerization reactions. Studies on the analogous 2-vinylpyrazine (B179392) have shown that it can undergo polymerization through various mechanisms.

Free Radical Polymerization: Poly(2-vinyl pyrazine) can be synthesized via free radical initiation, resulting in an atactic polymer. researchgate.net

Anionic Polymerization: The anionic polymerization of 2-vinylpyrazine has been reported, highlighting a controlled method for polymer synthesis. titech.ac.jpcd-bioparticles.net This method is also used for other vinyl heteroaromatics like 2-vinylpyridine (B74390) to create polymers with specific tacticities. researchgate.netsigmaaldrich.comresearchgate.net

Photocatalyzed Reactions: In some photocatalyzed reactions, vinylpyridines and vinylpyrazines are prone to polymerization, which can be an undesirable side reaction. zenodo.org

Oligomerization/Homocoupling: During a photocatalytic hydroaminoalkylation reaction, vinylpyrazine was observed to perform poorly, with competitive telomerization (forming a 1:2 adduct) and reductive homocoupling (yielding 1,4-di(pyrazin-2-yl)butane) identified as significant side pathways.

The carbon-carbon double bond of the vinyl group can be saturated through hydrogenation or participate in other reductive coupling reactions.

Catalytic Hydrogenation: The hydrogenation of unsaturated double bonds is an efficient, atom-economic process. mdpi.com For vinyl derivatives attached to heteroatoms, Pd/C catalysts have been used effectively under mild conditions (room temperature, 1 MPa H₂) to achieve complete conversion and high selectivity for the corresponding ethyl derivative. mdpi.com This general method is applicable for the reduction of the vinyl group in this compound to an ethyl group.

Reductive Coupling: In a rhodium-catalyzed process, 2,3-diphenyl-5-vinylpyrazine was shown to couple with an N-arylsulfonyl imine under hydrogenation conditions to furnish the branched adduct in 35% yield. nih.gov This reaction represents a C-C bond-forming hydrogenation, where the vinyl group is effectively functionalized during the reduction. nih.gov

Conjugate Addition: The reactivity of vinylpyrazine in conjugate addition reactions has also been noted, which represents another mode of reductive transformation at the vinyl moiety. pitt.edu

Reactions Involving the Primary Amine Group

The primary amine at the C-2 position of the pyrazine ring behaves as a typical, albeit deactivated, aromatic amine, capable of undergoing acylation, sulfonylation, alkylation, and arylation.

Acylation: The primary amine of 2-aminopyrazine (B29847) can be acylated to form the corresponding amide. However, due to the electronic nature of the pyrazine ring, diacylation can be a significant competing reaction, especially when using strong bases like triethylamine. semanticscholar.orgresearchgate.net Studies on aminopyrazines and related aminopyrimidines have shown that using a weaker base, such as pyridine, can suppress the formation of the N,N-diacyl product and lead to the desired mono-acylated amide. semanticscholar.org The reaction of 2-aminopyridine (B139424) with various acid chlorides has been successfully demonstrated to produce N-(pyridin-2-yl)amides. ccsenet.orgrsc.orgmdpi.com

Table 2: General Conditions for Mono-Acylation of Deactivated Amines (e.g., Aminopyrazine) To view the data, please click on the table.

Amine SubstrateAcylating AgentBaseOutcomeRef.
AminopyrazineBenzoyl ChlorideTriethylamine (Et₃N)Mainly N,N-diacylation product semanticscholar.orgresearchgate.net
AminopyrazineBenzoyl ChloridePyridine (Pyr)Clean formation of N-monoacyl product semanticscholar.org

Sulfonylation: The amine group can also react with sulfonyl chlorides to yield sulfonamides. A ruthenium-catalyzed method has been developed for the remote C-H sulfonylation of N-aryl-2-aminopyridines, which involves initial N-sulfonylation as a potential side reaction. acs.orgdoi.org More directly, studies on halo(het)arene sulfonyl halides show that reaction with amines typically results in the formation of a sulfonamide bond as the primary chemoselective outcome. chemrxiv.org

Alkylation: The primary amine can be functionalized through the introduction of alkyl groups. Direct alkylation of 2-aminopyrazine at the C-3 position has been achieved using organolithium reagents. capes.gov.br Furthermore, N-alkylation of the amino group is a common transformation. For instance, N-alkylation of a this compound derivative with a methyl group has been reported to improve cellular activity in certain biological contexts. Ruthenium complexes have also been used to catalyze the N-monoalkylation of aromatic amines, including 2-aminopyridine, with alcohols. researchgate.net

Arylation: C-N cross-coupling reactions are effective methods for the N-arylation of 2-aminopyrazines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and has been widely applied to the synthesis of N-arylated aminopyridines. researchgate.net

Goldberg Reaction: Copper-catalyzed N-arylation, known as the Goldberg reaction, provides an alternative route. For example, 2-bromopyridine (B144113) can be coupled with amides using a CuI/1,10-phenanthroline catalyst system. nih.gov

Aryne Chemistry: A chemoselective N-arylation of 2-aminopyridine derivatives has been developed using arynes generated in situ, leading to N-aryl-2-aminopyridines in good to excellent yields. figshare.comacs.orgnih.gov

Condensation Reactions (e.g., Imine Formation, Schiff Base Synthesis)

The primary amine functionality at the C2 position of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of substituents onto the pyrazine core.

Table 1: General Scheme of Imine Formation

Reactant 1Reactant 2ProductConditions
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')Imine/Schiff BaseAcid or base catalysis, often with removal of water

Note: R and R' represent generic organic substituents.

Diazotization and Subsequent Transformations of Diazonium Salts

The amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treatment with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) and a strong mineral acid. rsc.orgsci-hub.ru The resulting pyrazinyldiazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, making it a valuable tool in synthetic chemistry. arkat-usa.orgacs.orgsci-hub.se

The diazotization of aminopyrazines can be challenging and may require specific conditions, such as the use of nitrosylsulfuric acid in concentrated sulfuric acid, to achieve the desired transformation. sci-hub.ru Once formed, the diazonium group can be replaced by a wide range of nucleophiles in what are known as Sandmeyer-type reactions. These reactions allow for the introduction of various functional groups, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, onto the pyrazine ring. chemicalpapers.comresearchgate.net For instance, the Sandmeyer diazotization/chlorination has been employed in the synthesis of favipiravir (B1662787) from 2-aminopyrazine. chemicalpapers.comresearchgate.net

It's important to note that the stability and reactivity of the pyrazine diazonium salt can be influenced by the substituents on the ring. The electron-donating nature of the vinyl group at the C3 position may affect the reactivity of the diazonium salt derived from this compound.

Table 2: Potential Transformations of this compound via Diazotization

Starting MaterialReagentsIntermediateSubsequent ReagentFinal Product
This compoundNaNO₂, HCl3-Vinylpyrazin-2-yldiazonium chlorideCuCl2-Chloro-3-vinylpyrazine
This compoundNaNO₂, H₂SO₄3-Vinylpyrazin-2-yldiazonium sulfateH₂O, Δ3-Vinylpyrazin-2-ol
This compoundNaNO₂, HBF₄3-Vinylpyrazin-2-yldiazonium tetrafluoroborateKCN, CuCN3-Vinylpyrazine-2-carbonitrile

Reactivity of the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.deum.edu.my This inherent electronic character significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The substituents on the pyrazine ring, in this case, the amino and vinyl groups, play a crucial role in modulating this reactivity.

Electrophilic Aromatic Substitution on Pyrazines (Considerations for Activating Amino-Vinyl Substituents)

The pyrazine ring is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient nature. thieme-connect.degcwgandhinagar.com The nitrogen atoms are basic and tend to be protonated or coordinate with Lewis acids under the acidic conditions often required for EAS, further deactivating the ring. gcwgandhinagar.com

However, the presence of activating groups, such as the amino group in this compound, can facilitate electrophilic attack. The amino group is a strong electron-donating group through resonance, which can increase the electron density of the pyrazine ring and make it more susceptible to electrophilic substitution. gcwgandhinagar.com The vinyl group, while also capable of conjugation, is generally considered to be a weaker activating group compared to the amino group. The directing effect of the amino group would likely favor substitution at the positions ortho and para to it, although the specific regiochemistry would be influenced by the interplay of both the amino and vinyl substituents. It is important to consider that even with activating groups, forcing conditions may still be required for successful electrophilic substitution on the pyrazine ring. thieme-connect.de

Nucleophilic Aromatic Substitution on Pyrazines (Considerations for Electron-Deficient Pyrazines)

The electron-deficient character of the pyrazine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNA_r). thieme-connect.deresearchgate.net This reactivity is enhanced by the presence of good leaving groups, such as halogens, on the ring. While this compound itself does not have a leaving group, its derivatives, which can be synthesized via diazotization, would be expected to readily undergo SNA_r.

The regioselectivity of nucleophilic attack on substituted pyrazines is influenced by the electronic properties of the substituents. Electron-donating groups, like the amino group, generally direct nucleophilic attack to other positions on the ring. researchgate.netacs.org Conversely, electron-withdrawing groups enhance the susceptibility of the ring to nucleophilic attack. researchgate.netacs.org In the context of derivatives of this compound, the position of the leaving group relative to the amino and vinyl substituents would be a critical determinant of the reaction's feasibility and outcome. Recent studies suggest that many SNA_r reactions on pyrazines may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Metal-Catalyzed Transformations (e.g., Cyclometalation, Hydroalkenylation, Cross-Couplings)

The nitrogen atoms and the vinyl group of this compound provide multiple sites for coordination with transition metals, enabling a variety of metal-catalyzed transformations.

Cyclometalation: The pyrazine nitrogen and a C-H bond on an adjacent substituent can participate in cyclometalation reactions to form stable metallacycles. rsc.orgmdpi.comnih.govacs.org For instance, pyrazine derivatives can act as ligands in the construction of metallosupramolecular architectures. mdpi.com Gold(III) pincer complexes with pyrazine-based ligands have been synthesized and studied for their luminescence properties. rsc.org

Hydroalkenylation: The vinyl group can participate in hydroalkenylation reactions, which involve the addition of a C-H bond across the double bond. Rhodium-N-heterocyclic carbene catalysts have been shown to be effective for the hydroalkenylation of 2-vinylpyrazine with alkenes and alkynes. csic.esresearchgate.net This type of reaction could potentially be applied to this compound to synthesize more complex pyrazine derivatives.

Cross-Coupling Reactions: The pyrazine ring can be functionalized through various metal-catalyzed cross-coupling reactions. While direct C-H activation and coupling are possible, it is more common to use pyrazine halides or triflates as substrates. Derivatives of this compound could be utilized in well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon bonds.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Condensation Reactions: The mechanism of imine formation is well-established and proceeds through a nucleophilic addition-elimination pathway, as previously described. pearson.comlibretexts.orgmasterorganicchemistry.com The key intermediate is the carbinolamine. libretexts.org

Diazotization and Subsequent Transformations: The diazotization of heterocyclic amines like this compound involves the formation of a diazonium ion. rsc.org The subsequent transformations, such as Sandmeyer reactions, can proceed through radical or ionic pathways, depending on the specific reagents and conditions employed. arkat-usa.org

Nucleophilic Aromatic Substitution: As mentioned, recent computational and experimental studies on SNA_r reactions of pyrazines suggest that a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously, may be more common than the stepwise Meisenheimer complex mechanism, particularly when good leaving groups are involved. nih.gov

Metal-Catalyzed Reactions: The mechanisms of metal-catalyzed reactions are often complex and involve catalytic cycles with steps such as oxidative addition, reductive elimination, and migratory insertion. For example, the rhodium-catalyzed hydroalkenylation of vinylpyrazines is proposed to proceed through a metallacyclic intermediate. csic.esresearchgate.net Similarly, cyclometalation reactions involve the formation of a chelated metal complex followed by intramolecular C-H activation. mdpi.com

Further mechanistic studies, likely employing computational modeling and kinetic analysis, would provide deeper insights into the specific reactivity of this compound and its derivatives.

Identification of Intermediates and Transition States

While dedicated studies on the reaction intermediates and transition states of this compound are not extensively documented, plausible pathways can be inferred from research on analogous vinyl aza-arenes. The nature of the intermediate species is highly dependent on the reaction conditions and the type of reagents employed.

In the context of multicomponent reactions, particularly those involving radical processes, the vinyl group can act as a radical acceptor. For instance, in iron-catalyzed dicarbofunctionalization reactions of vinyl aza-arenes, a key intermediate is the heterobenzyl radical. nih.govacs.org This species is formed by the addition of a radical to the vinyl group, and its stability and subsequent reactivity are crucial to the formation of the final product. nih.govacs.org The use of radical probe experiments, such as those involving 2-(1-cyclopropylethenyl)pyridine, has provided evidence for the formation of such radical intermediates, which can then undergo further bond-forming events. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the transition states in related systems. For example, in the context of Diels-Alder reactions involving vinylazaarenes, calculations can establish the energy barriers for different reaction pathways and predict the regioselectivity of the cycloaddition. rsc.org These studies suggest that the transition state involves a concerted [4+2] cycloaddition, with the Lewis acid catalyst coordinating to the nitrogen atom of the pyrazine ring to lower the activation energy. rsc.org

The table below summarizes plausible intermediates in reactions involving the vinyl group of aza-arenes, which can be extrapolated to this compound.

Reaction TypePlausible Intermediate(s)Method of Identification/Postulation
Radical AdditionHeterobenzyl RadicalRadical Probe Experiments, Computational Studies nih.gov
Diels-Alder CycloadditionConcerted [4+2] Transition StateDFT Calculations rsc.org
Palladium-Catalyzed Cross-CouplingVinyl-Palladium SpeciesMechanistic Analogy researchgate.net
Rhodium-Catalyzed HydroarylationRhodium-Alkyl SpeciesMechanistic Studies on Related Systems

Role of Catalysis in Reactivity and Selectivity Modulation

Catalysis is instrumental in controlling the reactivity and selectivity of transformations involving this compound, enabling the construction of complex molecular architectures under specific and often mild conditions. Both transition metal catalysts and organocatalysts can be employed to modulate the reaction pathways.

Transition Metal Catalysis has been shown to be highly effective for the functionalization of vinyl aza-arenes. Iron catalysis, for example, facilitates the dicarbofunctionalization of vinyl aza-arenes by promoting the formation of a key heterobenzyl radical intermediate, which can then be coupled with a Grignard reagent. nih.govacs.org This method allows for the formation of two new carbon-carbon bonds in a single operation. nih.govacs.org The choice of ligand on the iron catalyst is critical for achieving high yields and selectivity. nih.govacs.org

Rhodium catalysts have been utilized in multicomponent-multicatalytic reactions (MC)2R, which combine multiple catalytic cycles in a one-pot process. scholaris.ca For instance, a strategy has been developed that merges a Hayashi-Miyaura reaction, a base-mediated SNAr, and a Suzuki coupling to rapidly generate molecular complexity from a vinyl pyrazine scaffold. scholaris.ca Such approaches are highly efficient as they obviate the need for the isolation and purification of intermediates. scholaris.ca

Palladium catalysis is also a powerful tool for the functionalization of vinyl groups. It can be used to mediate tandem reactions, such as an intramolecular addition of an active methylene (B1212753) compound to an internal alkyne followed by coupling with an aryl or heteroaryl bromide, proceeding through a vinyl-palladium intermediate. researchgate.net

Lewis Acid Catalysis is particularly relevant for activating the vinyl group as a dienophile in Diels-Alder reactions. rsc.org The coordination of a Lewis acid to one of the nitrogen atoms of the pyrazine ring enhances the electrophilicity of the vinyl group, thereby accelerating the cycloaddition and often improving regioselectivity compared to the thermal reaction. rsc.org Computational studies have supported this model, indicating a lowering of the transition state energy upon Lewis acid coordination. rsc.org

The following table provides an overview of catalytic systems used for the transformation of vinyl aza-arenes, with potential applicability to this compound.

Catalyst SystemReaction TypeRole of Catalyst
Iron / Bisphosphine LigandDicarbofunctionalizationGeneration of radical intermediate and facilitation of C-C bond formation nih.govacs.org
Rhodium / Chiral LigandMulticomponent-Multicatalytic ReactionEnables sequential catalytic cycles (e.g., Hayashi-Miyaura, Suzuki coupling) scholaris.ca
PalladiumTandem Cyclization/Cross-CouplingFormation of vinyl-palladium intermediate for subsequent functionalization researchgate.net
Lewis Acids (e.g., AlCl3, BF3·OEt2)Diels-Alder CycloadditionActivation of the vinyl group as a dienophile rsc.org

Structural Elucidation and Spectroscopic Characterization Methodologies for 3 Vinylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1H NMR for Proton Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is fundamental to understanding the number and type of hydrogen atoms in a molecule. In 3-vinylpyrazin-2-amine, the ¹H NMR spectrum reveals distinct signals for the protons on the pyrazine (B50134) ring, the vinyl group, and the amine group.

The protons on the pyrazine ring typically appear as singlets or doublets in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the nitrogen atoms. For instance, in a DMSO-d₆ solvent, the pyrazine protons H5 and H6 have been observed at approximately 8.3 ppm (singlet) and 8.1 ppm (doublet, J = 4.8 Hz), respectively. vulcanchem.com The vinyl group protons present a more complex pattern, often as a multiplet, in the range of 6.4-6.6 ppm for the terminal CH₂ and a distinct signal for the CH proton. vulcanchem.com The amine (NH₂) protons usually appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration. openstax.orglibretexts.org The addition of D₂O to the sample will cause the NH₂ signal to disappear due to proton-deuterium exchange, a useful technique for confirming the presence of amine protons. openstax.orglibretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazine H5 ~8.3 s N/A
Pyrazine H6 ~8.1 d 4.8
Vinyl CH Not explicitly stated m N/A
Vinyl CH₂ 6.4-6.6 m N/A
Amine NH₂ ~5.8 br s N/A

Data sourced from a study using DMSO-d₆ as the solvent. vulcanchem.com Chemical shifts can vary with solvent and experimental conditions.

13C NMR for Carbon Skeleton and Hybridization Determination

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Since only the ¹³C isotope (about 1.1% natural abundance) is NMR-active, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak. udel.edu

For this compound, the ¹³C NMR spectrum shows signals corresponding to the four carbons of the pyrazine ring and the two carbons of the vinyl group. The carbons attached to the electronegative nitrogen atoms (C2 and C3) are significantly deshielded and appear at higher chemical shifts. For example, reported values show C2 at approximately 155.2 ppm and C3 at 148.9 ppm. vulcanchem.com The other pyrazine ring carbons, C5 and C6, resonate at around 140.1 ppm and 128.7 ppm, respectively. vulcanchem.com The vinyl group carbons can be found at approximately 125.3 ppm (vinyl CH₂) and 118.4 ppm (vinyl CH). vulcanchem.com The position of these signals confirms the sp² hybridization of all carbons in the molecule. udel.edu

Table 2: Representative ¹³C NMR Chemical Shifts for this compound.

Carbon Chemical Shift (δ, ppm)
C2 ~155.2
C3 ~148.9
C5 ~140.1
C6 ~128.7
Vinyl CH ~118.4
Vinyl CH₂ ~125.3

Data represents typical values and can be influenced by the solvent and other experimental parameters. vulcanchem.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments reveal correlations between nuclei, offering a more complete picture of the molecular structure. sdsu.eduscribd.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu In this compound, COSY would show correlations between the vinyl CH proton and the terminal CH₂ protons, as well as between adjacent protons on the pyrazine ring if they are close enough to couple.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly attached to carbons. sdsu.eduprinceton.edu This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, protons. For this compound, HSQC would show cross-peaks connecting the pyrazine H5 and H6 signals to their corresponding C5 and C6 signals, and the vinyl protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This technique is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, HMBC could show a correlation from the vinyl CH proton to the pyrazine C3, confirming the attachment of the vinyl group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is particularly valuable for determining stereochemistry and conformation. In derivatives of this compound, NOESY could be used to establish the relative orientation of substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of bonds and functional groups present.

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. Primary amines, such as this compound, are characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org These correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group. Additionally, the C-N stretching of aromatic amines typically appears between 1200 and 1350 cm⁻¹. libretexts.org The C=C stretching of the vinyl group and the pyrazine ring will also give rise to characteristic absorptions in the 1680-1640 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. libretexts.org The C-H stretching of the aromatic and vinyl groups will be observed around 3100-3000 cm⁻¹. libretexts.org

Table 3: General IR Absorption Frequencies for Functional Groups in this compound.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3300 - 3500
Aromatic Amine (C-N) Stretch 1200 - 1350
Alkene (C=C) Stretch 1680 - 1640
Aromatic Ring (C=C) Stretch 1600 - 1400
Aromatic/Vinyl (C-H) Stretch 3100 - 3000

These are general ranges and the exact peak positions can be influenced by the molecular structure and environment.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For molecules like this compound, the symmetric vibrations of the pyrazine ring and the C=C bond of the vinyl group are expected to produce strong Raman signals. nih.gov Raman spectroscopy is particularly useful for studying aqueous solutions, as water is a weak Raman scatterer. ondavia.comresearchgate.net This makes it a valuable tool for analyzing the vibrational characteristics of pyrazine derivatives in biological or aqueous environments. The combination of IR and Raman data provides a more complete vibrational profile of the molecule, aiding in a definitive structural assignment. ias.ac.in

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of this compound and its derivatives. It also offers invaluable information about their structural framework through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in assigning an unambiguous elemental composition to a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com For instance, HRMS can readily distinguish between molecules like cysteine (C₃H₇NO₂S) and benzamide (B126) (C₇H₇NO), both having a nominal mass of 121, by determining their exact masses to be 121.0196 and 121.0526, respectively. bioanalysis-zone.com

This analytical power is crucial for confirming the identity of newly synthesized this compound derivatives and for analyzing complex mixtures. spectralworks.com Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common HRMS methods that provide the necessary resolution for accurate mass measurements. researchgate.net The data obtained from HRMS is used to calculate all possible elemental compositions that fall within a specified mass error tolerance, a process that is greatly constrained by the high accuracy of the measurement, thereby limiting the number of potential formulas. uky.edu

For amine-containing compounds, HRMS has been effectively used to characterize complex mixtures, such as those from post-combustion CO2 capture processes, demonstrating its suitability for analyzing this compound and related structures. nih.gov The ability of HRMS to provide accurate molecular weight and elemental composition makes it an indispensable tool for the initial characterization of these pyrazine derivatives. spectralworks.comresearchgate.net

Table 1: Theoretical Exact Masses for this compound and a Hypothetical Derivative

Compound NameMolecular FormulaNominal MassTheoretical Exact Mass (Da)
This compoundC₆H₇N₃121121.063997
3-(1-Propenyl)pyrazin-2-amineC₇H₉N₃135135.079647

Note: The exact mass is calculated using the most abundant isotopes of each element.

In addition to providing the molecular weight, mass spectrometry fragments the molecule into smaller, charged pieces. The resulting fragmentation pattern serves as a molecular fingerprint, offering vital clues about the compound's structure. chemguide.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which is often unstable and breaks down into smaller fragment ions. chemguide.co.uk

For amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. The largest substituent attached to the α-carbon is typically lost as a radical. miamioh.edu In the case of this compound, the molecular ion would have an odd mass-to-charge ratio due to the presence of an odd number of nitrogen atoms. libretexts.org

Common fragmentation pathways for aliphatic amines often result in the loss of an alkyl radical, with the charge being retained by the nitrogen-containing fragment. libretexts.org For aromatic amines, the molecular ion peak is generally strong due to the stability of the aromatic ring. libretexts.org The fragmentation of this compound would likely involve cleavages related to both the amine and the vinyl groups, as well as the stable pyrazine ring. Analysis of these fragments helps to piece together the original molecular structure. chemguide.co.ukuou.ac.in

Table 2: Predicted Major Fragment Ions for this compound in Mass Spectrometry

Fragment Ion Structurem/z (Nominal)Description of Loss from Molecular Ion (M+)
[C₅H₄N₃]⁺94Loss of vinyl radical (•C₂H₃)
[C₄H₃N₂]⁺79Loss of HCN from the [C₅H₄N₃]⁺ fragment
[C₆H₆N₂]⁺•106Loss of •NH radical

Note: This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key method for investigating the electronic structure of this compound and its derivatives. It provides information on electronic transitions and the extent of conjugation within the molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. libretexts.org The absorption of UV or visible light by a molecule results in electronic transitions, primarily involving π, σ, and non-bonding (n) electrons. tanta.edu.eg

In molecules with unsaturated centers, such as this compound, the most common transitions are n → π* and π → π. bspublications.net These transitions require less energy than σ → σ transitions and thus occur at longer wavelengths, typically in the 200-700 nm range. libretexts.orgtanta.edu.eg The pyrazine ring, being an aromatic system, along with the vinyl group, creates a conjugated π-electron system in this compound. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

As a result, the π → π* transitions in conjugated systems occur at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. bspublications.net The presence of the amine group, an auxochrome, can further influence the absorption spectrum. The non-bonding electrons on the nitrogen atom can participate in n → π* transitions. For pyrazine derivatives, a π→π* transition is typically observed around 270 nm.

The UV-Vis spectrum, therefore, provides valuable information about the electronic structure and the extent of conjugation in this compound and its derivatives. Modifications to the structure, such as extending the conjugated system or adding different substituents, will lead to predictable shifts in the absorption maxima, allowing for a systematic analysis of their electronic properties.

Table 3: Typical UV-Vis Absorption Data for Relevant Chromophores

Chromophore SystemType of TransitionTypical λmax (nm)
Isolated C=Cπ → π~170
Conjugated Dieneπ → π~217
Aromatic Ring (Benzene)π → π~255
Pyrazineπ → π~260-270
Aminen → σ*~195

Note: These are general values and can be influenced by substitution and solvent effects.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

To perform single-crystal XRD, a high-quality, single crystal of the compound is required. ub.edu The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the positions of the atoms in the crystal lattice. ub.edu

The successful determination of a crystal structure by XRD provides definitive proof of the molecular connectivity and stereochemistry. For this compound and its derivatives, this would confirm the planarity of the pyrazine ring, the geometry of the vinyl substituent, and the positions of all atoms relative to one another. mdpi.comresearchgate.net This technique is particularly valuable for confirming the structure of novel compounds or for resolving any ambiguities that may arise from spectroscopic data. Modern techniques like microcrystal electron diffraction (MicroED) have further advanced the capability to determine crystal structures from very small crystals. xtalpi.com

Table 4: Hypothetical Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
β (°)105.3
Volume (ų)780.4
Z (molecules/unit cell)4

Note: This data is purely illustrative to represent the type of information obtained from an XRD experiment.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the molecule.

The validation of the empirical formula is a crucial step in the characterization of a newly synthesized compound. The experimentally determined percentages of C, H, and N are compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the proposed formula.

For this compound (C₆H₇N₃), the theoretical elemental composition would be:

Carbon: (6 * 12.011) / 121.14 * 100% = 59.48%

Hydrogen: (7 * 1.008) / 121.14 * 100% = 5.82%

Nitrogen: (3 * 14.007) / 121.14 * 100% = 34.70%

Experimental results from an elemental analyzer that are within a narrow margin of these theoretical values (typically ±0.4%) would serve to validate the empirical and, in conjunction with molecular weight data from mass spectrometry, the molecular formula of this compound. This technique is routinely applied in the characterization of new pyridazinone and other heterocyclic derivatives. mdpi.comorientjchem.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), serves as a powerful and sensitive method for the stereochemical elucidation of chiral molecules. For chiral derivatives of this compound, where a stereogenic center is introduced, for instance, by substitution on the vinyl group or through the formation of a chiral supramolecular assembly, ECD can provide critical information on the absolute configuration and conformational preferences. The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to characteristic Cotton effects (CEs) in the ECD spectrum. aip.orgnih.gov

In the absence of suitable reference compounds, the absolute configuration of chiral this compound derivatives can be determined by comparing the experimental ECD spectrum with quantum-chemical calculations. researchgate.net Computational methods, such as time-dependent density functional theory (TD-DFT), are employed to calculate the theoretical ECD spectra for the different possible enantiomers. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of its absolute configuration. researchgate.net

The pyrazine ring and the vinyl-amino-pyrazine chromophore system are expected to give rise to electronic transitions in the UV-Vis region, which would be observable as Cotton effects in the ECD spectra of chiral derivatives. For instance, studies on other pyrazine-containing chiral molecules, such as N-pyrazinoyl-substituted amino acids and various heterocyclic compounds, have demonstrated the utility of ECD in stereochemical analysis. acs.orgmdpi.com The sign and magnitude of the observed Cotton effects are highly dependent on the spatial arrangement of the substituents around the chromophore. unipi.it

For example, consider a hypothetical chiral derivative, (S)-3-(1-phenylprop-2-en-1-yl)pyrazin-2-amine. The ECD spectrum would be crucial in confirming the (S)-configuration. The analysis would focus on the Cotton effects associated with the π-π* transitions of the pyrazine and phenyl chromophores, as well as any n-π* transitions. The signs of these Cotton effects would be directly related to the molecule's three-dimensional structure.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an ECD analysis of a pair of enantiomeric this compound derivatives.

Interactive Data Table: Hypothetical ECD Data for Chiral this compound Derivatives

CompoundConfigurationWavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Transition Assignment
Derivative A(R)220-1.5 x 10⁴n-π
250+2.0 x 10⁴π-π
290-0.8 x 10⁴π-π
Derivative B(S)220+1.5 x 10⁴n-π
250-2.0 x 10⁴π-π
290+0.8 x 10⁴π-π

Note: The data in this table is hypothetical and serves to illustrate the principles of ECD spectroscopy. The values are representative of what might be observed for a chiral pyrazine derivative.

The mirror-image relationship between the ECD spectra of the (R) and (S) enantiomers, as depicted in the hypothetical data, is a hallmark of chiroptical spectroscopy and provides definitive proof of the enantiomeric relationship between the two compounds. chiralabsxl.com Furthermore, induced circular dichroism can be observed when an achiral derivative of this compound is part of a chiral supramolecular structure, where the chirality is transferred from the host or another component of the assembly to the pyrazine derivative. rsc.orgnih.gov This makes ECD a valuable tool not only for the analysis of intrinsically chiral molecules but also for studying chiral environments.

Computational and Theoretical Studies of 3 Vinylpyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground and excited states.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. A DFT study of 3-Vinylpyrazin-2-amine would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure could be performed. This would include the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap providing an indication of its kinetic stability and chemical reactivity. Further analysis could involve generating an electrostatic potential map to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
Total EnergyTo be determinedIndicates the overall stability of the molecule.
HOMO EnergyTo be determinedRelates to the electron-donating ability.
LUMO EnergyTo be determinedRelates to the electron-accepting ability.
HOMO-LUMO GapTo be determinedCorrelates with chemical reactivity and electronic transitions.
Dipole MomentTo be determinedIndicates the overall polarity of the molecule.

Note: This table presents the types of data that would be generated from a DFT study. The values are placeholders pending actual research.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is an extension of DFT that can predict the properties of molecules in their electronically excited states. A TD-DFT calculation would provide information on the energies of various electronic transitions, which correspond to the absorption of light at specific wavelengths.

The results from a TD-DFT study would allow for the theoretical prediction of the UV-Vis absorption spectrum of this compound. Analysis of the orbitals involved in the most significant electronic transitions would reveal their nature, such as n → π* or π → π* transitions, providing a deeper understanding of the molecule's photophysical properties.

Table 2: Hypothetical TD-DFT Results for Electronic Transitions in this compound

TransitionExcitation Energy (eV)Oscillator StrengthMajor Orbital Contributions
S₀ → S₁To be determinedTo be determinede.g., HOMO → LUMO
S₀ → S₂To be determinedTo be determinede.g., HOMO-1 → LUMO
S₀ → S₃To be determinedTo be determinede.g., HOMO → LUMO+1

Note: This table illustrates the expected output of a TD-DFT calculation. The values and orbital contributions are hypothetical.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be used to calculate fundamental molecular properties of this compound with high accuracy. These methods, while computationally more intensive than DFT, can serve as a benchmark for other computational approaches. Properties such as the precise molecular geometry, vibrational frequencies (corresponding to the infrared spectrum), and electronic properties could be determined.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time.

For a molecule with flexible groups like the vinyl and amine substituents on the pyrazine (B50134) ring, MD simulations would be invaluable for exploring its conformational landscape. By simulating the motion of the atoms over time, researchers could identify the most stable conformers and the energy barriers for rotation around single bonds. This would provide a detailed picture of the molecule's flexibility and the relative populations of different conformations at a given temperature.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for investigating solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), it would be possible to study how the solvent interacts with the molecule.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations can forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, facilitating its structural elucidation and characterization.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods has become an indispensable tool for molecular structure verification. nih.gov Density Functional Theory (DFT) calculations, particularly using the gauge-including atomic orbital (GIAO) method, are widely employed to predict both ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.gov These calculations determine the isotropic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. nih.gov Advanced approaches may also incorporate solvent effects and machine learning algorithms trained on large datasets to further refine the predicted values and reduce discrepancies with experimental results. nih.govarxiv.orgrsc.org For this compound, computational predictions can help assign specific resonances to the protons and carbons of the pyrazine ring, the vinyl group, and the amine group, which can be particularly useful in complex spectra.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/GIAO approach.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound Predicted values are relative to TMS and are illustrative of typical computational results.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-155.8
C3-138.2
C57.85128.5
C67.98135.4
Vinyl-α6.80134.1
Vinyl-β (trans)5.65115.9
Vinyl-β (cis)5.50115.9
NH₂4.90-

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Quantum chemical calculations, primarily using DFT, can compute the harmonic vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. nih.gov

For this compound, the calculated vibrational spectrum would exhibit distinct modes associated with its functional groups:

Amine Group (NH₂): As a primary amine, it is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region, an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹, and a broad N-H wagging band between 665-910 cm⁻¹. orgchemboulder.com

Pyrazine Ring: Characteristic ring stretching modes are expected in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also contribute to the spectrum. researchgate.net

Vinyl Group (-CH=CH₂): Key vibrations include the C=C stretch (around 1640 cm⁻¹), vinyl C-H stretches (above 3000 cm⁻¹), and various C-H bending (wagging and twisting) modes.

C-N Stretching: The stretching vibration of the C-N bond connecting the amine group to the aromatic ring is typically observed in the 1250-1335 cm⁻¹ range for aromatic amines. orgchemboulder.com

Theoretical calculations provide a systematic basis for assigning these vibrational bands. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the computational method, thereby improving the agreement with experimental data. researchgate.net

Interactive Data Table: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Frequencies are hypothetical scaled values typical for DFT calculations.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Asymmetric Stretch34803482
N-H Symmetric Stretch33953396
Vinyl C-H Stretch30853088
Pyrazine C-H Stretch30403042
C=C Vinyl Stretch16421645
N-H Bend (Scissoring)16251620
Pyrazine Ring Stretch15801585
Pyrazine Ring Stretch14751478
C-N Stretch12901285
N-H Wag750-

Mechanistic Insights from Computational Modeling

Characterization of Transition States and Determination of Reaction Energy Barriers

Understanding a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods, such as DFT, are used to locate the geometry of the TS and calculate its energy. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Interactive Data Table: Hypothetical Calculated Energies for Addition of HBr to this compound Energies are illustrative values in kcal/mol.

Reaction PathwayReactant Complex EnergyTransition State EnergyProduct EnergyActivation Energy (Ea)Reaction Energy (ΔE)
Markovnikov Addition0.0+15.2-10.515.2-10.5
Anti-Markovnikov Addition0.0+25.8-2.125.8-2.1

Reaction Coordinate Analysis

Beyond identifying stationary points (reactants, products, and transition states), a deeper understanding of a reaction mechanism can be gained by analyzing the entire reaction path. smu.edu Intrinsic Reaction Coordinate (IRC) calculations are performed to map the minimum energy path connecting the transition state to the reactants and products. smu.edu This analysis confirms that the located transition state indeed connects the desired reactants and products and reveals the detailed structural changes that occur during the reaction.

The United Reaction Valley Approach (URVA) offers a more detailed analysis by partitioning the reaction path into distinct phases based on changes in the reaction path curvature. smu.edu This can delineate phases such as reactant preparation, bond breaking/formation in the transition state region, and product formation, providing a step-by-step description of the chemical transformation. smu.edu For a reaction of this compound, this analysis could reveal the precise sequence of events, such as the timing of bond formation with an incoming electrophile relative to the breaking of the C=C double bond.

Reactivity Descriptors and Quantum Chemical Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. These parameters help predict how a molecule will behave in a chemical reaction. rasayanjournal.co.in

The most fundamental of these are the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher E_HOMO suggests a better electron donor. nih.gov

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower E_LUMO indicates a better electron acceptor. nih.gov

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is a measure of the molecule's chemical stability and reactivity. A small gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. bendola.commdpi.com

From these orbital energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in the electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." nih.govnih.gov

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. rasayanjournal.co.inresearchgate.net

Interactive Data Table: Calculated Quantum Chemical Parameters for this compound Values are hypothetical and based on typical DFT calculations (energies in eV).

ParameterSymbolFormulaCalculated Value
HOMO EnergyE_HOMO--5.85
LUMO EnergyE_LUMO--1.20
HOMO-LUMO GapΔEE_LUMO - E_HOMO4.65
Ionization PotentialIP-E_HOMO5.85
Electron AffinityEA-E_LUMO1.20
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-3.525
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.325
Electrophilicity Indexωμ² / (2η)2.67

Advanced Theoretical Models for Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior, crystal packing, and biological activity of molecules like this compound. While standard computational methods provide valuable insights, advanced theoretical models are necessary for a detailed and physically meaningful decomposition of the forces that govern molecular aggregation. Two such powerful methods are Symmetry-Adapted Perturbation Theory (SAPT) and the Quantum Theory of Atoms in Molecules (QTAIM). These approaches offer a deeper understanding of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are anticipated to be significant for this compound.

Symmetry-Adapted Perturbation Theory (SAPT)

SAPT is a quantum mechanical method that directly calculates the interaction energy between molecules as a perturbation to the energy of the isolated monomers. nih.gov Unlike the supermolecular approach, which obtains the interaction energy by subtracting the energies of the monomers from the energy of the dimer, SAPT provides a decomposition of the interaction energy into physically interpretable components. chemrxiv.org This allows for a detailed analysis of the nature of the intermolecular bond.

The primary energy components obtained from a SAPT analysis are:

Electrostatics (E_elst): The classical Coulombic interaction between the static charge distributions of the monomers.

Exchange (E_exch): A short-range repulsive term arising from the Pauli exclusion principle, which prevents electrons of like spin from occupying the same region of space.

Induction (E_ind): The stabilizing interaction that results from the polarization of one monomer by the static charge distribution of the other.

Dispersion (E_disp): A purely quantum mechanical attractive force arising from the correlated fluctuations of electrons in the interacting monomers.

For molecules containing a pyrazine ring, such as this compound, SAPT can quantify the contributions of different forces that drive dimerization and crystal formation. acs.orgnih.gov For instance, the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a type of interaction that would be dominated by the electrostatic and induction components. nih.govnih.gov The planar aromatic structure of the pyrazine ring and the vinyl group also allows for π-π stacking interactions, which are typically governed by a balance between dispersion and electrostatic/exchange forces. researchgate.netrsc.org

Interaction Energy ComponentDescriptionHypothetical Energy (kcal/mol)
Electrostatics (E_elst)Interaction between static charge distributions-4.5
Exchange (E_exch)Pauli repulsion+6.0
Induction (E_ind)Polarization of one molecule by the other-1.5
Dispersion (E_disp)Correlated electron fluctuations-3.0
Total Interaction Energy Sum of all components -3.0

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, is another powerful tool for analyzing chemical bonding and intermolecular interactions. QTAIM is based on the topological analysis of the electron density of a system. By identifying critical points in the electron density, one can partition a molecule into atomic basins and characterize the nature of the interactions between them.

In the context of intermolecular interactions, QTAIM can identify and characterize hydrogen bonds and other weak interactions through the analysis of bond critical points (BCPs) between atoms of different molecules. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, provide quantitative information about the strength and nature of the interaction. For nitrogen heterocycles, QTAIM can be used to characterize N···H hydrogen bonds and weak C-H···N interactions, which are likely important for this compound. mdpi.com

As with SAPT, no specific studies applying QTAIM to the analysis of intermolecular interactions in this compound were found in the reviewed literature. Future computational work employing these advanced theoretical models would be invaluable in elucidating the precise nature of the non-covalent forces that dictate the supramolecular chemistry of this compound. Such studies could provide detailed, quantitative insights into the roles of the amine group, the vinyl substituent, and the pyrazine nitrogens in directing intermolecular assembly.

Synthetic Utility and Applications of 3 Vinylpyrazin 2 Amine As a Chemical Building Block

Precursor in Heterocyclic Synthesis

The dual reactivity of the vinyl and amine groups on the pyrazine (B50134) ring makes 3-vinylpyrazin-2-amine a valuable starting material for the synthesis of various heterocyclic compounds.

Construction of Fused Pyrazine Systems (e.g., Quinoxalines, Imidazopyrimidines)

The inherent structure of this compound is conducive to the formation of fused pyrazine systems, such as quinoxalines and imidazopyrimidines. The synthesis of quinoxalines, for example, often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorientjchem.org In this context, derivatives of this compound can be envisioned to participate in such cyclization reactions. For instance, the pyrazine ring itself can be part of a larger fused system, and the vinyl and amine groups can be chemically modified to facilitate the desired ring-closing reactions.

The formation of imidazopyrimidines can be achieved through the condensation of an aminopyrimidine with a suitable reagent like a bromoacetophenone, leading to the core imidazopyrimidine structure. nih.gov Subsequent reactions can then be performed to introduce further diversity. nih.gov The amino group of this compound provides a handle for similar condensation strategies, potentially leading to novel fused heterocyclic structures. The synthesis of 1,2,3-triazolo[1,5-a]pyrazines, for example, can be achieved through the cyclization of a heterocyclic diamine with a nitrite (B80452). nih.gov

Table 1: Examples of Fused Pyrazine Systems Derived from Pyrazine Precursors

Precursor TypeFused SystemSynthetic Strategy
1,2-Diamine & 1,2-DicarbonylQuinoxalineCondensation nih.govorientjchem.org
Aminopyrimidine & BromoacetophenoneImidazopyrimidineCondensation nih.gov
Heterocyclic Diamine & Nitrite1,2,3-Triazolo[1,5-a]pyrazineCyclization nih.gov
β-Amino Azide & Ynone6,7-Dihydro-1,2,3-triazolo[1,5-a]pyrazineCycloaddition followed by amine-ketone reaction nih.gov

Derivatization to Complex Pyrazine-Containing Scaffolds

The amine and vinyl groups present in this compound are amenable to a wide range of chemical transformations, allowing for its derivatization into more complex molecular architectures. The amino group, being nucleophilic, can readily react with various electrophiles. numberanalytics.com For instance, it can undergo acylation with acyl chlorides to form amides or react with sulfonyl chlorides to produce sulfonamides. libretexts.org These reactions are fundamental in modifying the electronic properties and steric environment of the pyrazine core.

Furthermore, the vinyl group offers a site for various addition and coupling reactions. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to attach aryl or other functional groups to the vinyl moiety, expanding the molecular complexity. The reactivity of the vinyl group in 2-vinylpyrazine (B179392) with cobalt-methyl adducts to form five-membered metallacycles through C(sp2)–H activation suggests similar transformations could be possible for this compound. researchgate.net

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReagent TypeProduct Type
AmineAcyl ChlorideAmide libretexts.org
AmineSulfonyl ChlorideSulfonamide libretexts.org
AmineAldehyde/KetoneImine (after dehydration) libretexts.org
VinylOrganometallic ReagentsFunctionalized Alkene
VinylHalogensDihaloalkane

Role in the Development of Functional Organic Materials

The unique electronic and structural characteristics of this compound suggest its potential utility in the creation of novel functional organic materials.

Monomer in Polymer Chemistry (Focus on Non-Biological Polymers)

The vinyl group in this compound allows it to act as a monomer in polymerization reactions. While specific examples involving this exact compound are not extensively documented, the polymerization of vinyl-substituted aromatic and heterocyclic compounds is a well-established field. The resulting polymers would feature pyrazine rings as pendant groups along the polymer backbone, which could impart specific properties such as thermal stability, conductivity, or chelating abilities to the material. The amine functionality could also be used to further modify the polymer after its formation.

Ligand in Coordination Chemistry (Focus on Chemical Aspects of Metal Complexes)

In coordination chemistry, molecules containing nitrogen atoms, such as pyrazines and amines, are well-known to act as ligands, binding to metal ions to form coordination complexes. libretexts.orgwikipedia.org this compound possesses two potential coordination sites: the nitrogen atoms of the pyrazine ring and the nitrogen atom of the amine group. This allows it to function as a monodentate or bidentate ligand. libretexts.org The pyrazine ring can coordinate to a metal center, and the amine group can either coordinate to the same metal center, forming a chelate ring, or to a different metal center, leading to the formation of polynuclear complexes or coordination polymers.

The vinyl group, while not typically a primary coordination site, can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. The coordination of pyrazine and its derivatives to metal ions like rhenium and technetium has been explored for the development of radiopharmaceuticals. nih.gov Similarly, complexes of other transition metals with amino-functionalized ligands have been studied for their catalytic and biological activities. ekb.eg

Table 3: Potential Coordination Modes of this compound

Coordination ModeDonor AtomsPotential Complex Structure
MonodentatePyrazine NitrogenSimple mononuclear complex
MonodentateAmine NitrogenSimple mononuclear complex
Bidentate (Chelating)Pyrazine and Amine NitrogensChelate complex wikipedia.org
BridgingPyrazine and Amine NitrogensPolynuclear complex or coordination polymer

Intermediate in Multi-Step Organic Synthesis

The principles of multi-step organic synthesis involve the strategic construction of a target molecule through a sequence of chemical reactions. msu.eduyoutube.com this compound can serve as a valuable intermediate in such synthetic routes due to its combination of functional groups. researchgate.net A synthetic strategy might involve the initial modification of either the vinyl or the amine group, followed by further transformations on the other part of the molecule.

For example, the amine group could be temporarily protected, allowing for selective reactions on the vinyl group. Subsequently, the protecting group could be removed, and the amine functionality could be utilized in a subsequent synthetic step. libretexts.org This approach allows for a high degree of control over the final product's structure. The use of directing groups in conjunction with the amine functionality can also enable regioselective C-H activation and functionalization of the pyrazine ring, further expanding its synthetic utility. researchgate.net The synthesis of primary amines can be achieved through various methods, including the reduction of nitriles and amides, or through nucleophilic substitution reactions. savemyexams.comstudymind.co.uk

Design and Synthesis of Analogs with Modulated Chemical Reactivity

The strategic design and synthesis of analogs of this compound are pivotal for fine-tuning its chemical properties and expanding its utility as a versatile building block in organic synthesis. By systematically modifying its core structure, chemists can modulate its electronic and steric characteristics, thereby controlling its reactivity in various chemical transformations. This allows for the tailored development of molecules with specific reactivity profiles for applications in materials science, agrochemicals, and pharmaceuticals. The primary sites for modification on the this compound scaffold are the pyrazine ring, the vinyl substituent, and the amine group.

The reactivity of heterocyclic compounds is profoundly influenced by the electronic nature of substituents. bibliotekanauki.plicm.edu.pl The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting the nucleophilicity of the amine group and the pyrazine nitrogens, as well as the susceptibility of the vinyl group to electrophilic or nucleophilic attack. nih.gov

Modification of the Pyrazine Ring

Introducing substituents onto the pyrazine ring is a primary strategy for modulating the electronic properties of the entire molecule. The position of the substituent dictates its effect on the reactivity of the vinyl and amine functionalities.

Electronic Effects : An EDG, such as a methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) group, placed at the C-5 or C-6 position increases the electron density of the pyrazine ring. This enhancement of electron density increases the nucleophilicity of the ring nitrogens and the exocyclic amine. Conversely, an EWG, like a nitro (-NO₂) or cyano (-CN) group, decreases the ring's electron density, making the vinyl group a better Michael acceptor and decreasing the basicity of the amine. bibliotekanauki.pl

Steric Effects : Bulky substituents can be introduced near the vinyl or amine groups to sterically hinder certain reaction pathways, thereby enhancing the regioselectivity of subsequent transformations.

The synthesis of these analogs would typically involve starting from a pre-functionalized pyrazine core. For instance, the synthesis could begin with a substituted 2-aminopyrazine (B29847), which is then subjected to a vinyl group installation via methods like Stille or Suzuki cross-coupling reactions.

Substituent (at C-5/C-6)Electronic EffectPredicted Impact on Reactivity
-CH₃ (Methyl)Weakly Electron-DonatingModest increase in amine nucleophilicity.
-OCH₃ (Methoxy)Strongly Electron-DonatingSignificant increase in ring and amine nucleophilicity; activates the ring for electrophilic substitution.
-Cl (Chloro)Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Decreases amine basicity; activates the vinyl group for nucleophilic attack.
-CF₃ (Trifluoromethyl)Strongly Electron-WithdrawingSignificantly decreases nucleophilicity of the amine and ring nitrogens; enhances the electrophilicity of the vinyl group.
-CN (Cyano)Strongly Electron-WithdrawingMarkedly reduces basicity and nucleophilicity; potent activator for Michael additions to the vinyl group.

Modification of the Vinyl Group

Altering the structure of the vinyl substituent directly impacts its reactivity in cycloadditions, polymerizations, and other addition reactions.

Substitution on the Vinyl Group : Placing substituents on the α or β carbons of the vinyl group can modulate its electronic properties and introduce steric hindrance. For example, an analog like 3-(prop-1-en-2-yl)pyrazin-2-amine (isopropenyl analog) would have different steric requirements in Diels-Alder reactions compared to the parent vinyl compound. rsc.org

Extended Conjugation : Replacing the vinyl group with a styryl or other conjugated system can extend the π-system of the molecule, altering its photophysical properties and modifying its reactivity.

Synthesis of these analogs can be achieved through various olefination reactions on a precursor, 3-formyl-2-aminopyrazine, or through cross-coupling reactions using substituted vinyl organometallic reagents.

Vinyl Group AnalogPotential Synthetic RouteModulated Reactivity
3-(Prop-1-en-2-yl)pyrazin-2-amineWittig reaction on 3-acetyl-2-aminopyrazineIncreased steric hindrance may affect cycloaddition regioselectivity.
(E)-3-(2-Phenylvinyl)pyrazin-2-amineHeck or Wittig reaction with benzaldehydeExtended conjugation alters electronic and UV-absorption properties; may participate in different pericyclic reactions.
(E)-3-(2-Ethoxyvinyl)pyrazin-2-amineHorner-Wadsworth-Emmons reactionThe ethoxy group makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Modification of the Amine Group

The reactivity of the 2-amino group can be readily modulated through common nitrogen-focused chemical transformations. These modifications primarily affect the nucleophilicity, basicity, and hydrogen-bonding capabilities of the molecule.

N-Alkylation/N-Arylation : Converting the primary amine to a secondary or tertiary amine reduces its nucleophilicity in some contexts due to increased steric bulk but increases its basicity.

N-Acylation : The formation of an amide derivative drastically reduces the nucleophilicity and basicity of the nitrogen atom, as the lone pair is delocalized into the adjacent carbonyl group. This can be useful for protecting the amine or directing reactions to other parts of the molecule.

These analogs are typically synthesized directly from this compound through standard procedures for amine functionalization. mdpi.com

Amine DerivativeGeneral Synthetic MethodImpact on Reactivity
N-Methyl-3-vinylpyrazin-2-amineReductive amination with formaldehydeIncreased basicity; altered nucleophilicity and steric profile.
N,N-Dimethyl-3-vinylpyrazin-2-amineEschweiler-Clarke reactionStronger base than the primary amine; often less nucleophilic due to sterics.
N-(3-Vinylpyrazin-2-yl)acetamideAcylation with acetyl chloride or acetic anhydrideGreatly reduced nucleophilicity and basicity; amine is effectively "protected".
N-Phenyl-3-vinylpyrazin-2-amineBuchwald-Hartwig aminationReduced basicity compared to primary amine; introduces significant steric bulk.

By employing these design strategies, a diverse library of this compound analogs can be synthesized. Each analog possesses a unique reactivity profile, allowing for precise control over its behavior in complex synthetic sequences and enabling the development of novel compounds with tailored functions.

Future Directions and Emerging Research Avenues for 3 Vinylpyrazin 2 Amine

Development of Novel and Efficient Synthetic Methodologies for Pyrazin-2-amine Scaffolds

The development of new and efficient methods for constructing pyrazin-2-amine scaffolds is a critical area of research. Traditional synthetic routes can be lengthy and may not be suitable for producing a wide range of derivatives. tandfonline.com Modern organic synthesis is trending towards more direct and versatile approaches.

One promising strategy is the use of multicomponent-multicatalyst reactions (MC)2R, which allow for the formation of multiple chemical bonds in a single step. scholaris.ca This approach significantly enhances efficiency by eliminating the need to isolate and purify intermediate compounds. scholaris.ca For instance, a one-pot synthesis could merge a Hayashi-Miyaura reaction with a base-mediated SNAr and a Suzuki coupling to generate complex pyrazine (B50134) derivatives. scholaris.ca

Another area of exploration is the development of novel cyclization strategies. This could involve starting from acyclic precursors and using catalysts to promote the formation of the pyrazine ring. For example, a reaction between an N-substituted pyrrole-2-carboxamide and an amine could lead to the formation of a pyrrolopyrazinone scaffold. mdpi.com The choice of catalyst, such as palladium acetate (B1210297) or palladium chloride, can influence the final product. mdpi.com

Furthermore, the direct functionalization of the pyrazine ring is an attractive avenue. Methods that allow for the selective introduction of substituents at specific positions on the pyrazine core are highly desirable. This could involve transition metal-catalyzed cross-coupling reactions or direct C-H activation.

Synthetic StrategyDescriptionPotential Advantages
Multicomponent-Multicatalyst Reactions (MC)2R Combines multiple reactions in a single pot to form several bonds in one step. scholaris.caIncreased efficiency, reduced waste, rapid generation of molecular complexity. scholaris.ca
Novel Cyclization Strategies Development of new methods to form the pyrazine ring from acyclic precursors. mdpi.comAccess to diverse pyrazine scaffolds, potential for stereoselective synthesis.
Direct C-H Functionalization Introduction of functional groups directly onto the pyrazine ring.Atom economy, step efficiency, access to previously inaccessible derivatives.
Palladium-Catalyzed Cyclization Use of palladium catalysts to facilitate the formation of the pyrazine ring system. mdpi.comHigh yields, potential for controlling product formation based on the catalyst used. mdpi.com

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques are increasingly being employed for in-situ reaction monitoring in organic synthesis. acs.org

Key Spectroscopic Techniques for In-Situ Monitoring:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for monitoring the progress of reactions by tracking the disappearance of reactant peaks and the appearance of product peaks. jasco-global.com Fiber-optic probes allow for direct measurement within the reaction vessel. jasco-global.com For example, the synthesis of pyrazine derivatives can be monitored by observing changes in the carbonyl and amine group vibrations. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in aqueous solutions and for studying crystalline and amorphous materials. beilstein-journals.orgresearchgate.net It provides complementary information to FT-IR and can be used to track changes in molecular structure and crystallinity during a reaction. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, recent advancements have enabled the use of benchtop NMR spectrometers for online reaction monitoring. mdpi.com NMR provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products. mdpi.com

Mass Spectrometry (MS): In-situ mass spectrometry techniques can provide real-time feedback on reaction progress and help elucidate reaction mechanisms by identifying intermediates. acs.org This method is highly sensitive and selective. acs.org

The data obtained from these techniques can be used to generate kinetic profiles, identify reaction intermediates, and optimize parameters such as temperature, pressure, and catalyst loading.

Spectroscopic TechniqueInformation ProvidedAdvantages for In-Situ Monitoring
FT-IR Functional group changes. jasco-global.comReal-time, non-invasive, compatible with various reaction conditions. jasco-global.com
Raman Molecular structure and crystallinity. beilstein-journals.orgGood for aqueous systems, complementary to IR. beilstein-journals.orgresearchgate.net
NMR Detailed structural information. mdpi.comUnambiguous identification of species, quantitative analysis. mdpi.com
Mass Spectrometry Molecular weight of reactants, intermediates, and products. acs.orgHigh sensitivity and selectivity, mechanistic insights. acs.org

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Vinylpyrazin-2-amine

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities. repec.orgacs.org For a molecule like 3-vinylpyrazin-2-amine, these computational tools can significantly accelerate the discovery and development of new applications.

ML models can be trained on existing datasets of pyrazine derivatives to predict various properties. repec.org For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new this compound derivatives against specific targets. japsonline.com These models use molecular descriptors to correlate the chemical structure with activity, allowing for the virtual screening of large compound libraries. japsonline.com

Furthermore, ML algorithms can be used to optimize reaction conditions for the synthesis of this compound and its derivatives. chinesechemsoc.org By analyzing data from previous experiments, these models can predict the optimal temperature, solvent, and catalyst to maximize yield and minimize byproducts.

Application of ML/AIDescriptionPotential Impact
Predictive Modeling (QSAR) Predicts biological activity or properties based on chemical structure. japsonline.comAccelerates identification of promising drug candidates, reduces experimental screening efforts. japsonline.com
Generative Models for De Novo Design Designs new molecules with desired properties. acs.orgtandfonline.comCreates novel pyrazine derivatives with potentially improved efficacy and safety profiles. tandfonline.com
Reaction Optimization Predicts optimal reaction conditions for synthesis. chinesechemsoc.orgImproves synthetic efficiency, reduces development time and cost.
Property Prediction Predicts physicochemical properties like solubility and toxicity. rsc.orgAids in the selection of candidates with favorable drug-like properties.

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.netijnc.ir For this compound, the development of sustainable and green synthesis routes is a key area of future research.

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. nih.gov For example, the synthesis of benzopyrazines has been successfully demonstrated in water. nih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. nih.gov This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions with high selectivity. rsc.org Lipases, for instance, have been used to catalyze the amidation of pyrazine esters. rsc.org

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com This technique has been successfully applied to the synthesis of various pyrazine derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, which minimizes waste and simplifies product purification. mdpi.com Mechanochemical methods, such as ball milling, are a form of solvent-free synthesis. rasayanjournal.co.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

These approaches not only reduce the environmental footprint but can also lead to more cost-effective and efficient manufacturing processes.

Green Chemistry PrincipleApplication in Pyrazine Synthesis
Greener Solvents Using water or other benign solvents for the condensation reaction to form the pyrazine ring. nih.gov
Catalysis Employing indium powder as a catalyst in microwave-assisted synthesis. nih.gov Using enzymes like Lipozyme® TL IM for amidation. rsc.org
Microwave-Assisted Synthesis Accelerating the condensation of diamines and dicarbonyl compounds. nih.gov
Solvent-Free Conditions Mechanochemical grinding for the synthesis of N-substituted amines. mdpi.com
Atom Economy Designing one-pot reactions that incorporate all reactants into the final product. nih.gov

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The unique combination of a pyrazine ring, a vinyl group, and an amine group in this compound provides a rich platform for exploring new chemical reactions. The vinyl group, for instance, can participate in various addition and polymerization reactions. vulcanchem.com The amine group can act as a nucleophile or be functionalized to introduce new substituents. vulcanchem.com The pyrazine ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions.

Future research will likely focus on uncovering novel transformations of this molecule. This could include exploring its potential in cycloaddition reactions, transition metal-catalyzed cross-coupling reactions at new positions, and the development of novel multicomponent reactions that utilize the reactivity of all three functional groups.

For example, the vinyl group could be a handle for polymerization or for introducing the molecule into larger systems. The amine group could be used to form Schiff bases or to participate in the synthesis of more complex heterocyclic systems. vulcanchem.com The pyrazine nitrogen atoms can also coordinate with metal centers, opening up possibilities in coordination chemistry and catalysis.

Investigating the reactivity of this compound under various conditions—photochemical, electrochemical, and high-pressure—could also lead to the discovery of unexpected and valuable chemical transformations.

Q & A

Q. What are the recommended safety protocols for handling 3-Vinylpyrazin-2-amine in laboratory settings?

To minimize exposure risks, avoid direct contact with skin/eyes and prevent dust/aerosol formation. Use sand or vermiculite for spill containment, and transfer waste to labeled salvage containers for professional disposal . Always wear PPE (gloves, lab coats, goggles) and work in a fume hood. Post-handling, wash hands thoroughly and decontaminate surfaces.

Q. What synthetic methodologies are effective for preparing this compound?

Microwave-assisted synthesis can enhance regioselectivity and reduce reaction times. For example, vinylation of pyrazin-2-amine derivatives via Heck coupling or nucleophilic substitution under controlled temperatures (60–100°C) in anhydrous solvents (e.g., DMF or THF) with palladium catalysts . Monitor reaction progress using TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the structure of this compound be confirmed post-synthesis?

Combine spectroscopic and analytical techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for vinyl proton signals (δ 5.0–6.5 ppm) and pyrazine ring carbons.
  • Elemental Analysis : Verify C, H, N content (±0.3% deviation from theoretical values).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ at m/z calculated for C6_6H8_8N3_3) .
  • X-ray Crystallography : Resolve crystal structure to validate bond geometries (if crystalline) .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its reactivity in CO2_22​ capture applications?

The electron-rich vinyl group may enhance nucleophilic reactivity with CO2_2, forming carbamates. Design absorption experiments in aqueous or non-aqueous solvents (e.g., 30% amine solution) under controlled CO2_2 flow. Monitor kinetics via pH titration or FTIR spectroscopy to quantify carbamate formation. Compare with non-vinyl analogs to assess steric/electronic effects .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

The pyrazine ring’s aromaticity and vinyl group’s conjugation may mitigate oxidation. Conduct DFT calculations to map electron density distribution. Experimentally, expose the compound to KMnO4_4 or H2_2O2_2 and track degradation via GC-MS. Identify intermediates (e.g., epoxides or carbonyl derivatives) to propose reaction pathways .

Q. How can researchers resolve contradictions in 1H^1H1H NMR data for this compound derivatives?

Discrepancies (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Perform variable-temperature NMR to detect dynamic equilibria. Use deuterated solvents (DMSO-d6_6, CDCl3_3) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What strategies optimize the compound’s antiproliferative activity in cancer cell lines?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified vinyl groups (e.g., halogenated or alkylated) and test against leukemia (K562) or breast cancer (MCF-7) cells.
  • Bioassay Design : Use MTT assays (72-hour exposure, triplicate wells) and calculate IC50_{50}. Include positive controls (e.g., doxorubicin) and validate via flow cytometry (apoptosis markers).
  • Molecular Docking : Target pyrazine-interacting enzymes (e.g., kinases) using AutoDock Vina to prioritize derivatives .

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